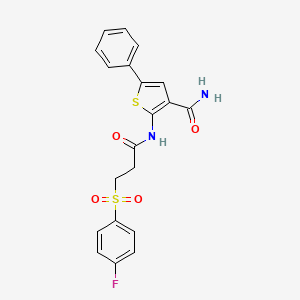

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S2/c21-14-6-8-15(9-7-14)29(26,27)11-10-18(24)23-20-16(19(22)25)12-17(28-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQHPMPACFRRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often used to modify the compound’s properties or introduce new functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study the effects of fluorophenyl and sulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring, fluorophenyl group, and sulfonyl group. Similar compounds include other thiophene derivatives and fluorophenyl sulfonamides, which may have different biological activities and chemical properties. The presence of the fluorophenyl group in this compound can enhance its stability and reactivity compared to non-fluorinated analogs .

Biological Activity

The compound 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C19H19FNO3S2

- Molecular Weight: 393.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide and carboxamide functional groups are believed to play crucial roles in binding to enzymes or receptors involved in disease pathways. This interaction may inhibit the proliferation of cancer cells or viruses by disrupting essential biological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of sulfonamide derivatives demonstrated potent inhibitory effects against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 (Breast Cancer) | 7.2 | Inhibits cell cycle progression |

| Compound C | HeLa (Cervical Cancer) | 4.8 | Disrupts mitochondrial function |

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has shown that similar structures can inhibit viral replication, particularly against hepatitis C virus (HCV). The mechanism involves targeting viral proteins essential for replication, thereby reducing viral load in infected cells.

Case Study: Inhibition of HCV

A study focused on a related compound demonstrated effective inhibition of HCV replication in vitro, with an IC50 value indicating potent antiviral activity across multiple genotypes. The compound’s ability to target the NS4B protein was pivotal in its mechanism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antiviral Activity | Notable Features |

|---|---|---|---|

| 2-(3-((4-Fluorophenyl)sulfonyl)propanamido) | Moderate | High | Unique sulfonamide group |

| 2-(4-sulfonamidophenyl)-indole 3-carboxamide | High | Moderate | Broad-spectrum HCV activity |

| N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenyl)sulfonamide | Low | High | Potent against resistant HCV strains |

Q & A

Q. Key Considerations :

- Optimize reaction temperature (0–25°C) to avoid side reactions.

- Use triethylamine as a base to neutralize HCl byproducts during sulfonylation .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups; thiophene protons at δ 6.8–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 444.5 for [M+H]) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene-sulfonamide core (if single crystals are obtainable) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known role in enzyme inhibition. Use fluorometric assays with 4-nitrophenyl acetate as a substrate .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .

- Solubility Profiling : Determine logP values via shake-flask method (octanol/water) to guide pharmacokinetic studies .

Basic: What physicochemical properties are critical for formulation studies?

Methodological Answer:

Note : Experimental determination is required for precise values.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Functional Group Modifications :

- Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against target enzymes .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of CA-II (PDB: 3KS3) to map sulfonamide binding to the Zn active site .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Models : Train models on IC data from analogs to predict bioactivity of new derivatives .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., pH, enzyme concentration) across studies. For example, CA-II inhibition may vary if assays use Tris-HCl (pH 7.4) vs. HEPES (pH 7.0) buffers .

- Batch Reproducibility : Verify compound purity (>98% by HPLC) and stereochemical consistency (via chiral chromatography) .

Advanced: What challenges arise in scaling up synthesis?

Methodological Answer:

- Key Issues :

- Low yields (<40%) in amidation steps due to steric hindrance.

- Solvent waste (DMF) requiring costly recycling.

- Solutions :

Advanced: How to characterize degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 hours.

- Analysis : LC-MS/MS identifies hydrolyzed products (e.g., cleaved sulfonamide or carboxamide groups) .

- Stabilization Strategies : Encapsulate in PLGA nanoparticles to reduce hydrolysis .

Advanced: What proteomics approaches identify off-target interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.